molecular formula C14H15BrFN5O B12229380 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B12229380
M. Wt: 368.20 g/mol
InChI Key: YWUMILDTJODNAK-UHFFFAOYSA-N
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Description

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound that features a unique combination of bromopyrimidine and fluoropyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps. One common route includes the reaction of 5-bromopyrimidine with a suitable piperidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 4-[(5-Bromopyrimidin-2-yl)oxy]phenol

Uniqueness

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of bromopyrimidine and fluoropyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15BrFN5O

Molecular Weight

368.20 g/mol

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine

InChI

InChI=1S/C14H15BrFN5O/c15-11-5-19-14(20-6-11)22-9-10-1-3-21(4-2-10)13-17-7-12(16)8-18-13/h5-8,10H,1-4,9H2

InChI Key

YWUMILDTJODNAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C3=NC=C(C=N3)F

Origin of Product

United States

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